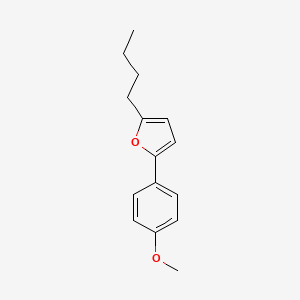

Furan, 2-butyl-5-(4-methoxyphenyl)-

Description

Overview of Furan (B31954) Heterocyclic Systems in Advanced Organic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgyoutube.com This fundamental structure is a cornerstone in heterocyclic chemistry, a field that studies cyclic compounds with atoms of at least two different elements in their rings. numberanalytics.combritannica.com The furan ring system is considered aromatic because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, contributing to a stable 6-pi electron system that adheres to Hückel's rule. wikipedia.orgyoutube.comnumberanalytics.com However, its aromaticity is less pronounced than that of benzene (B151609), making it more reactive and susceptible to a wider range of chemical transformations. wikipedia.orgyoutube.com

The unique electronic properties of the furan ring, including its electron-rich nature, make it a versatile building block in organic synthesis. numberanalytics.comijabbr.com Furan and its derivatives are key components in a vast number of natural products, pharmaceuticals, and materials. ijabbr.comnih.govijabbr.comscispace.comnih.govmdpi.com They are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.comscispace.comresearchgate.netutripoli.edu.ly The reactivity of the furan ring allows for various chemical modifications, enabling the synthesis of a diverse array of complex molecules. numberanalytics.com

Structural Classification and Nomenclature of Substituted Furans

Substituted furans are classified based on the position and nature of the substituent groups attached to the furan ring. The carbon atoms in the furan ring are numbered starting from the oxygen atom as position 1, and proceeding clockwise. The positions adjacent to the oxygen (2 and 5) are referred to as alpha (α) positions, while the other two carbons (3 and 4) are beta (β) positions. youtube.comcsjmu.ac.in

The nomenclature of substituted furans follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The substituents are named as prefixes, with their positions indicated by the corresponding numbers. For instance, in "Furan, 2-butyl-5-(4-methoxyphenyl)-," the furan ring is substituted at the 2-position with a butyl group and at the 5-position with a 4-methoxyphenyl (B3050149) group. ncert.nic.in The numbering of the substituent itself, such as the "4-methoxy" on the phenyl group, follows standard organic nomenclature rules.

The arrangement of substituents significantly influences the chemical and physical properties of the furan derivative, as well as its biological activity. scispace.comutripoli.edu.ly For example, 2,5-disubstituted furans are a particularly important class of compounds with applications in medicinal chemistry and materials science. nih.govacs.orgacs.orgtandfonline.comtandfonline.com

Rationale for Investigating Furan, 2-butyl-5-(4-methoxyphenyl)- in Contemporary Chemical Research

The specific compound, Furan, 2-butyl-5-(4-methoxyphenyl)-, presents a compelling case for investigation due to the combination of its structural features. The furan core itself is a well-established pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. ijabbr.comijabbr.comscispace.comutripoli.edu.ly The presence of a butyl group at the 2-position and a methoxyphenyl group at the 5-position introduces specific lipophilic and electronic characteristics that could modulate its biological interactions.

Given the known biological activities of many furan derivatives, including those with aryl substituents, it is plausible that Furan, 2-butyl-5-(4-methoxyphenyl)- could exhibit interesting pharmacological properties. ijabbr.comresearchgate.net Research into its synthesis, characterization, and biological evaluation would contribute to the broader understanding of structure-activity relationships within the furan class of compounds and could potentially lead to the discovery of new therapeutic agents or functional materials. The lack of extensive published data also highlights an opportunity for novel research and discovery in the field of heterocyclic chemistry.

Detailed Research Findings on Furan, 2-butyl-5-(4-methoxyphenyl)-

A comprehensive search of scientific literature reveals a notable scarcity of specific research dedicated to "Furan, 2-butyl-5-(4-methoxyphenyl)-." This suggests that the compound is not widely studied or that research is proprietary and not publicly disclosed. However, based on its constituent parts, we can infer its likely properties and potential areas of interest.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods can provide estimated physicochemical properties. These predictions are valuable for guiding future experimental work.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₈O₂ |

| Molecular Weight | 230.30 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 4.5 |

| Boiling Point | ~320 °C |

| Melting Point | Not available |

| Polar Surface Area | 26.3 Ų |

Note: These values are computationally predicted and should be confirmed by experimental measurement.

Synthesis

While no specific synthesis for Furan, 2-butyl-5-(4-methoxyphenyl)- is documented, established methods for the synthesis of 2,5-disubstituted furans can be applied. The most common and versatile methods include:

Paal-Knorr Furan Synthesis: This classic method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.comtandfonline.com To synthesize the target compound, a 1-(4-methoxyphenyl)octane-1,4-dione would be required as the precursor.

Feist-Benary Furan Synthesis: This reaction utilizes an α-halo ketone and a β-dicarbonyl compound to construct the furan ring. wikipedia.orgchemeurope.comquimicaorganica.orgambeed.comdeepdyve.com

Modern Catalytic Methods: More recent synthetic strategies often employ transition metal catalysts, such as palladium or gold, to facilitate the formation of the furan ring from various starting materials, offering greater efficiency and functional group tolerance. acs.orgacs.orgtandfonline.comtandfonline.com

The selection of a specific synthetic route would depend on the availability of starting materials and the desired scale of the synthesis.

Structure

3D Structure

Properties

CAS No. |

526209-24-5 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-butyl-5-(4-methoxyphenyl)furan |

InChI |

InChI=1S/C15H18O2/c1-3-4-5-14-10-11-15(17-14)12-6-8-13(16-2)9-7-12/h6-11H,3-5H2,1-2H3 |

InChI Key |

CIIMXDJCBZTKMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(O1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Furan, 2 Butyl 5 4 Methoxyphenyl

Established Synthetic Pathways for Furan (B31954) Ring Construction

Building the heterocyclic core with the desired substituents already in place on the acyclic precursor is a common and effective strategy. This approach often provides excellent control over the final substitution pattern.

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org For furan synthesis, the reaction involves the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-diketone. pharmaguideline.com This method is highly versatile, allowing for a wide range of substituents on the resulting furan ring. wikipedia.org

The mechanism proceeds via the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the other carbonyl. wikipedia.orgalfa-chemistry.com This initial ring closure forms a hemiacetal intermediate, which then undergoes dehydration to yield the aromatic furan ring. wikipedia.orgquimicaorganica.org The rate-determining step is typically the ring formation itself. alfa-chemistry.com To synthesize 2-butyl-5-(4-methoxyphenyl)furan via this pathway, the required precursor would be 1-(4-methoxyphenyl)octane-1,4-dione. The cyclization of this diketone can be promoted by various acidic catalysts.

Table 1: Catalysts for Paal-Knorr Furan Synthesis

| Catalyst Type | Examples | Reference |

|---|---|---|

| Protic Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) | wikipedia.orgalfa-chemistry.com |

| Lewis Acids | Zinc bromide (ZnBr₂), Boron trifluoride etherate (BF₃·Et₂O) | alfa-chemistry.com |

| Dehydrating Agents | Phosphorus pentoxide (P₂O₅), Acetic anhydride (B1165640) (Ac₂O) | alfa-chemistry.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. researchgate.netthieme-connect.com

Several MCRs have been developed for the synthesis of substituted furans. For instance, a three-component reaction involving an isocyanide, an aldehyde, and an α-hydroxy C-H acid can yield furan derivatives. thieme-connect.com Another approach involves the reaction of tert-butyl isocyanide with acetylenic esters in the presence of a carboxylic acid to produce highly functionalized 2,5-diaminofuran derivatives. arabjchem.org While a specific MCR for 2-butyl-5-(4-methoxyphenyl)furan is not explicitly detailed, a hypothetical pathway could involve the condensation of 4-methoxybenzaldehyde, an amine, an alkyne bearing a butyl group (such as 1-hexyne), and a suitable acid or catalyst system designed to favor furan formation over other heterocycles. The challenge lies in designing a reaction that regioselectively incorporates the butyl and 4-methoxyphenyl (B3050149) groups at the desired C-2 and C-5 positions, respectively.

Intramolecular cyclization offers another powerful route to the furan nucleus, starting from a suitably functionalized acyclic precursor. nih.gov These reactions often employ transition metal catalysts to facilitate the ring-closing process under mild conditions. organic-chemistry.org

A prominent example is the gold-catalyzed cyclization of 3-alkyne-1,2-diols or 1-amino-3-alkyn-2-ols, which provides substituted furans and pyrroles in excellent yields with low catalyst loadings. organic-chemistry.org To apply this to the target molecule, a precursor such as 1-(4-methoxyphenyl)dodec-5-yne-1,4-diol would be required. Other methods include the cycloisomerization of conjugated allenones, which can be catalyzed by gold nanoparticles, and palladium-catalyzed cyclizations of various precursors. organic-chemistry.org Base-promoted cyclizations have also been described, offering a metal-free alternative for generating the furan ring system. nih.gov The intramolecular Diels-Alder furan (IMDAF) reaction is another sophisticated strategy where a furan ring is used as a diene to construct more complex systems, highlighting furan's versatility as a synthetic building block. acs.org

Strategies for Regioselective Functionalization of Furan Scaffolds

An alternative to constructing the ring from scratch is to modify a pre-existing furan core. This requires methods that can selectively introduce substituents at specific positions on the furan ring. The high reactivity of furan's α-positions (C-2 and C-5) compared to its β-positions (C-3 and C-4) is a key factor in these strategies. iust.ac.ir

The introduction of an alkyl group, such as butyl, at the C-2 position of a furan ring can be achieved through several methods. While traditional Friedel-Crafts alkylation is often problematic due to catalyst-induced polymerization and polyalkylation, other techniques are more reliable. iust.ac.ir

One of the most effective methods is the metalation of the furan ring followed by quenching with an electrophile. Furan undergoes preferential deprotonation at the C-2 position upon treatment with organolithium reagents like n-butyllithium (n-BuLi). iust.ac.irorgsyn.org The resulting 2-lithiofuran (B141411) is a potent nucleophile that can react with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) to yield 2-butylfuran (B1215726). nih.gov This approach provides excellent regioselectivity for the C-2 position due to the higher thermodynamic stability of the 2-lithiofuran intermediate compared to its 3-lithio isomer. iust.ac.ir

Table 2: General Scheme for C-2 Butylation of Furan

| Step | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Metalation | n-Butyllithium (n-BuLi) in THF/ether | 2-Lithiofuran | Generates a nucleophilic carbon at C-2. |

With 2-butylfuran as a starting material, the 4-methoxyphenyl group can be introduced at the remaining C-5 position. Modern cross-coupling reactions are particularly well-suited for this transformation.

A common strategy involves the halogenation of 2-butylfuran at the C-5 position, followed by a palladium-catalyzed cross-coupling reaction. For instance, bromination of 2-butylfuran would yield 2-butyl-5-bromofuran, which can then undergo a Suzuki coupling reaction with (4-methoxyphenyl)boronic acid. mdpi.com This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com

Alternatively, direct C-H arylation has emerged as a more atom-economical method, avoiding the need for pre-halogenation of the furan substrate. rsc.org Palladium(II) catalysts can mediate the direct coupling of a C-H bond at the furan's C-5 position with an arylboronic acid. rsc.org This approach directly connects the 2-butylfuran core to the 4-methoxyphenyl group, offering a more streamlined synthesis. rsc.org

Table 3: Methods for C-5 Arylation of 2-Butylfuran

| Method | Key Reagents | Intermediate | Catalyst Example | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 1. Brominating agent (e.g., NBS)2. (4-Methoxyphenyl)boronic acid | 2-Butyl-5-bromofuran | Pd(PPh₃)₄, K₃PO₄ | mdpi.com |

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Effects

While specific optimization studies for the direct synthesis of Furan, 2-butyl-5-(4-methoxyphenyl)- are not extensively detailed in public literature, the principles of optimizing furan synthesis are well-established through foundational methods like the Paal-Knorr and Feist-Benary syntheses. wikipedia.orgwikipedia.orgambeed.com The efficiency and yield of these reactions are highly sensitive to the interplay of temperature, solvent, and catalysis.

Solvent: The choice of solvent plays a pivotal role, affecting reactant solubility, reaction rate, and the stabilization of intermediates or transition states. In palladium-catalyzed furan syntheses, solvents like dioxane and dimethylformamide (DMF) are commonly employed. mdpi.com The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. For instance, deep eutectic solvents (DES), such as a combination of choline (B1196258) chloride and urea, have been shown to act as both the solvent and catalyst in Paal-Knorr reactions, offering a greener alternative to traditional volatile organic solvents. researchgate.net In other cases, acetonitrile (B52724) has been identified as a superior solvent for certain oxidative coupling reactions, providing a better balance between conversion and selectivity compared to more common solvents like dichloromethane (B109758) or benzene (B151609). scielo.br

Catalyst: Both acid and base catalysts are central to many furan synthesis protocols. The classical Paal-Knorr synthesis requires an acid catalyst (e.g., sulfuric acid, phosphoric acid, or a Lewis acid) to promote the necessary cyclization and dehydration steps. wikipedia.orgorganic-chemistry.org The Feist-Benary synthesis, conversely, is typically catalyzed by a base, such as an amine, to facilitate the initial condensation step. wikipedia.orgquimicaorganica.org The choice and concentration of the catalyst are crucial; for example, in a study on a one-pot synthesis, various bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ were evaluated, with the selection significantly affecting the reaction yield. mdpi.com The absence of a necessary catalyst can dramatically reduce the yield, sometimes to as low as 3%. researchgate.net

The following table summarizes the general effects of these parameters on furan synthesis.

Table 1: General Effects of Reaction Parameters on Furan Synthesis

| Parameter | Condition | General Effect on Yield/Selectivity | Rationale |

|---|---|---|---|

| Temperature | Too Low | Low yield | Insufficient energy to overcome activation barrier. |

| Optimal | High yield and selectivity | Balances reaction rate and minimizes side reactions. scielo.br | |

| Too High | Decreased yield/selectivity | Promotes decomposition and undesired side reactions. scielo.br | |

| Solvent | Non-polar | Variable | Depends on specific mechanism and reactant polarity. |

| Polar Aprotic (e.g., DMF, DMSO) | Often high yield | Good solubility for many reactants and can stabilize charged intermediates. mdpi.comorganic-chemistry.org | |

| Polar Protic (e.g., H₂O, EtOH) | Variable | Can participate in reaction (e.g., hydrolysis) or act as a proton source/sink. mdpi.com | |

| Deep Eutectic Solvents (DES) | High yield | Can act as both solvent and catalyst, offering a "green" alternative. researchgate.net | |

| Catalyst | Acid (e.g., H₂SO₄, TiCl₄) | Essential for Paal-Knorr | Protonates carbonyl, facilitating nucleophilic attack and dehydration. wikipedia.orgresearchgate.net |

| Base (e.g., Pyridine, Cs₂CO₃) | Essential for Feist-Benary | Deprotonates dicarbonyl compound to form the enolate nucleophile. wikipedia.orgorganic-chemistry.org | |

| No Catalyst | Very low yield | The uncatalyzed reaction is often kinetically unfavorable. researchgate.net |

Modern Synthetic Techniques Applicable to Furan, 2-butyl-5-(4-methoxyphenyl)-

Recent advancements in organic synthesis offer more efficient, safer, and environmentally benign routes that are applicable to the synthesis of Furan, 2-butyl-5-(4-methoxyphenyl)-.

Continuous-Flow Synthesis Methodologies

Continuous-flow technology represents a significant improvement over traditional batch processing for the synthesis of furan derivatives. acs.org In this technique, reactants are pumped through a network of tubes where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. A key advantage is the ability to safely handle unstable intermediates. For example, in a transition-metal-free synthesis of 2,5-diaryl furans, an unstable endoperoxide intermediate is generated. acs.orgnih.gov In batch synthesis, this intermediate must be isolated, often leading to lower yields. Continuous-flow processing eliminates this isolation step, leading to a significant increase in the isolated yield of the final furan product, with an average increase of approximately 27% reported for some diaryl furans. acs.org This approach also enhances safety, reduces waste, and improves scalability.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for 2,5-Diaryl Furans

| Compound | Batch Yield (%) | Continuous-Flow Yield (%) | Yield Improvement |

|---|---|---|---|

| Unsymmetrical Furan 9i | 21 | 40 | +19% |

| 3-Hexyl 2,5-diphenylfuran (B1207041) 9k | - | 58 | - |

| Naphthyl Analogue 9l | - | - | - |

| Furan-Phenylene 9m | 4 | 24 | +20% |

Data adapted from a study on 2,5-diaryl furans, analogous to the target compound. acs.org

Transition-Metal-Free Synthetic Protocols

To address concerns about cost and potential toxicity of residual metals from catalysts (e.g., Palladium, Gold, Copper), transition-metal-free synthetic methods are gaining prominence. acs.orgnih.gov These protocols are highly relevant for synthesizing Furan, 2-butyl-5-(4-methoxyphenyl)-.

One such strategy involves a base-promoted domino reaction between β-keto compounds and vinyl dichlorides. organic-chemistry.org This method proceeds under operationally simple conditions, utilizing an inorganic base like cesium carbonate (Cs₂CO₃) in a solvent such as DMSO at elevated temperatures (e.g., 120 °C), and demonstrates a broad substrate scope. organic-chemistry.org

Another innovative transition-metal-free approach is a two-step sequence starting from readily accessible 1,3-dienes. acs.orgnih.gov The sequence involves:

Oxidation: The 1,3-diene is oxidized using singlet oxygen (¹O₂) to form an intermediate endoperoxide.

Dehydration: The endoperoxide is then dehydrated at ambient temperature using a metal-free reagent, such as the Appel reagent (triphenylphosphine and carbon tetrachloride), to yield the 2,5-disubstituted furan. acs.org

These metal-free methods are not only more environmentally friendly but also simplify product purification, a significant advantage in pharmaceutical and materials science applications. organic-chemistry.orgacs.org

Utilization of Biomass-Derived Precursors in Furan Synthesis

The imperative for sustainable chemical production has driven research into using renewable biomass as a feedstock. rsc.org Lignocellulosic biomass can be processed to yield valuable platform molecules, including furfural (B47365) (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like glucose). nih.govresearchgate.netrsc.org These molecules serve as versatile starting points for a wide range of furan derivatives. google.comgoogle.com

A plausible and sustainable synthesis of Furan, 2-butyl-5-(4-methoxyphenyl)- could originate from these biomass-derived precursors. For instance, the known compound 5-(4-methoxyphenyl)-furan-2-carbaldehyde could be a key intermediate. sigmaaldrich.com This intermediate could potentially be synthesized from HMF. Subsequent chemical transformations could then be employed to convert the aldehyde group at the 2-position into the required butyl group. This might involve a Wittig reaction to extend the carbon chain, followed by hydrogenation, or a Grignard reaction with a propylmagnesium halide followed by deoxygenation. This bio-based approach represents a green alternative to syntheses reliant on petrochemical feedstocks. rsc.org

Spectroscopic Characterization Techniques for Furan, 2 Butyl 5 4 Methoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Furan (B31954), 2-butyl-5-(4-methoxyphenyl)- would exhibit distinct signals corresponding to the protons of the butyl group, the furan ring, and the 4-methoxyphenyl (B3050149) group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Butyl-CH₃ | ~0.9 | Triplet | ~7.0 |

| Butyl-CH₂ (penultimate) | ~1.4 | Sextet | ~7.0 |

| Butyl-CH₂ (adjacent to furan) | ~1.6 | Quintet | ~7.0 |

| Butyl-CH₂ (attached to furan) | ~2.7 | Triplet | ~7.0 |

| Furan-H (at C3) | ~6.1 | Doublet | ~3.0 |

| Furan-H (at C4) | ~6.5 | Doublet | ~3.0 |

| Methoxy-H (OCH₃) | ~3.8 | Singlet | - |

| Phenyl-H (ortho to OCH₃) | ~6.9 | Doublet | ~8.5 |

| Phenyl-H (ortho to furan) | ~7.6 | Doublet | ~8.5 |

The protons on the furan ring are expected to appear as doublets due to coupling with each other. The aromatic protons of the 4-methoxyphenyl group would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The butyl group protons would show the typical upfield signals with their respective multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Butyl-CH₃ | ~14 |

| Butyl-CH₂ | ~22 |

| Butyl-CH₂ | ~30 |

| Butyl-CH₂ | ~28 |

| Furan-C3 | ~106 |

| Furan-C4 | ~110 |

| Methoxy-C (OCH₃) | ~55 |

| Phenyl-C (ortho to OCH₃) | ~114 |

| Phenyl-C (ortho to furan) | ~126 |

| Phenyl-C (ipso, attached to OCH₃) | ~159 |

| Phenyl-C (ipso, attached to furan) | ~124 |

| Furan-C2 (attached to butyl) | ~158 |

| Furan-C5 (attached to phenyl) | ~152 |

The carbon atoms of the furan and phenyl rings are expected to resonate in the downfield region (100-160 ppm), while the aliphatic carbons of the butyl group will appear in the upfield region.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from ¹H and ¹³C NMR, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for instance, between the protons of the butyl chain and between the two furan protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (2-3 bonds away). This would be crucial for confirming the connectivity between the butyl group and the furan ring, the furan ring and the phenyl group, and the methoxy (B1213986) group to the phenyl ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic and furan) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=C stretching (aromatic and furan) | 1600-1450 |

| C-O-C stretching (ether and furan) | 1250-1000 |

The spectrum would be characterized by the aromatic and furan C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong absorptions in the fingerprint region corresponding to the C=C bonds of the aromatic and furan rings, as well as the C-O-C stretching of the ether and furan functionalities.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure. The molecular formula of Furan, 2-butyl-5-(4-methoxyphenyl)- is C₁₅H₁₈O₂.

Expected Mass Spectrometry Data:

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 230.13, corresponding to the exact mass of the molecule.

Major Fragmentation Pathways:

Loss of a propyl radical (C₃H₇) from the butyl group, leading to a fragment at m/z = 187.

Cleavage of the bond between the furan and the phenyl ring.

Fragmentation of the methoxyphenyl group, such as the loss of a methyl radical (CH₃) or a formyl radical (CHO).

The precise fragmentation pattern would provide definitive evidence for the arrangement of the constituent parts of the molecule.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of Furan, 2-butyl-5-(4-methoxyphenyl)- can be grown, single-crystal X-ray diffraction would provide a definitive determination of its molecular and crystal structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Key structural features that would be elucidated include:

The planarity of the furan and phenyl rings.

The dihedral angle between the furan and phenyl rings, which influences the degree of electronic conjugation.

The conformation of the butyl group.

Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···π interactions, which govern the crystal packing.

Although a crystal structure for Furan, 2-butyl-5-(4-methoxyphenyl)- has not been reported in the searched literature, studies on similar 2,5-disubstituted furans provide valuable insights. For instance, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan reveals details about the planarity of the furan ring and its orientation relative to the phenyl substituents. researchgate.net Another example, the crystal structure of 5'-(furan-2-yl)-3'-((4-methylphenyl)sulfonamido)-3',4',5',6'-tetrahydro-[1,1':3',1"-terphenyl]-4'-carboxylic acid, demonstrates how complex furan derivatives pack in the solid state. nih.gov

| Crystallographic Parameter | Expected Information for Furan, 2-butyl-5-(4-methoxyphenyl)- |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-O, C=C bond distances |

| Bond Angles (°) | Angles between atoms |

| Torsion Angles (°) | Dihedral angle between the furan and phenyl rings |

This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.

For Furan, 2-butyl-5-(4-methoxyphenyl)- , the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the furan ring and the methoxyphenyl group. The presence of the electron-donating methoxy group on the phenyl ring and the alkyl group on the furan ring will influence the energy of these transitions and thus the λmax value.

The spectrum of 2,5-diaryl furans typically shows strong absorption bands in the UV region, with the exact position depending on the nature of the aryl substituents. nih.govacs.org The conjugation between the furan and the aromatic rings leads to a bathochromic (red) shift compared to the individual chromophores.

While a specific UV-Vis spectrum for Furan, 2-butyl-5-(4-methoxyphenyl)- is not available, data for related compounds can be used for comparison. For example, the UV absorption spectra of furan, 5-hydroxymethylfurfural (B1680220) (5-HMF), and dibenzofuran (B1670420) have been reported, showing how substitution affects the absorption maxima. scribd.com

| Compound | λmax (nm) | Solvent | Transition Type |

| Furan | ~208 | Not specified | π → π |

| 2,5-Diphenylfuran (B1207041) | ~330 | Not specified | π → π |

| Furan, 2-butyl-5-(4-methoxyphenyl)- | Predicted ~300-340 | e.g., Ethanol | π → π* |

This table presents typical UV-Vis absorption data for furan and a related derivative, along with a predicted range for the title compound.

Reactivity and Reaction Mechanisms of Furan, 2 Butyl 5 4 Methoxyphenyl

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is substantially more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions due to the electron-donating effect of the oxygen heteroatom. chemicalbook.com Typically, electrophilic attack occurs preferentially at the C2 and C5 (α) positions, where the intermediate carbocation (sigma complex) is better stabilized by resonance compared to attack at the C3 and C4 (β) positions. chemicalbook.com

In Furan, 2-butyl-5-(4-methoxyphenyl)-, the more reactive α-positions are blocked. Consequently, electrophilic substitution is directed to the less reactive β-positions (C3 or C4).

The regiochemical outcome of EAS on the furan ring of Furan, 2-butyl-5-(4-methoxyphenyl)- is determined by the combined electronic effects of the C2-butyl and C5-(4-methoxyphenyl) substituents. Both groups are electron-donating and therefore activate the furan ring towards electrophilic attack.

C2-Butyl Group: This alkyl group donates electron density primarily through an inductive effect, tending to direct incoming electrophiles to the adjacent C3 position.

C5-(4-Methoxyphenyl) Group: This aryl substituent donates electron density through both inductive and resonance effects, with resonance being the dominant factor. The powerful electron-donating nature of the methoxy (B1213986) group on the phenyl ring enhances the electron-donating capacity of the entire substituent, directing electrophiles to the adjacent C4 position.

The ultimate site of substitution depends on the balance between these directing effects and the specific reaction conditions. In many cases involving 2,5-disubstituted furans with two electron-donating groups, a mixture of C3 and C4 substituted products may be formed. The relative stability of the cationic intermediates for attack at C3 versus C4 is the deciding factor. researchgate.net

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Predicted Directing Position |

|---|---|---|---|

| n-Butyl | C2 | Inductive Donor | C3 |

Cycloaddition Reactions

The furan ring can readily participate as the 4π-electron component (diene) in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comnih.gov The aromatic character of furan is relatively weak, allowing it to engage in these reactions, which are often reversible. mdpi.com The presence of electron-donating substituents, such as the butyl and 4-methoxyphenyl (B3050149) groups, increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, enhancing its reactivity as a diene. mdpi.com

Furan, 2-butyl-5-(4-methoxyphenyl)- is expected to react with various electron-deficient dienophiles (e.g., maleimides, acrylates) to form oxabicyclic adducts. For example, the reaction of 2,5-disubstituted furans like 2,5-dimethylfuran (B142691) with maleimides is well-documented to yield Diels-Alder adducts. nih.gov

The stereochemistry of the reaction is an important consideration. Diels-Alder reactions involving furans can yield both endo and exo isomers. While the endo product is often favored under kinetic control at lower temperatures, the exo product is typically more thermodynamically stable and is often the major product when reactions are run at higher temperatures, due to the reversibility of the reaction allowing for equilibration to the more stable isomer. nih.govwikipedia.org

Table 2: Expected Diels-Alder Reactivity with N-Phenylmaleimide

| Diene | Dienophile | Expected Product | Key Considerations |

|---|

Beyond the classic [4+2] cycloaddition, furan derivatives can participate in other pericyclic reactions, such as [8+2] cycloadditions when transformed into species like furan-2(3H)-ones, highlighting the synthetic versatility of the furan scaffold. nih.gov

Nucleophilic Attack and Ring-Opening Processes

The furan nucleus is susceptible to irreversible ring-opening (decyclization) under various conditions, particularly with acid catalysis or oxidation. These reactions transform the heterocyclic ring into a linear, functionalized four-carbon chain, which is a valuable synthetic strategy. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, the furan ring can undergo protonation. Protonation at the α-carbon adjacent to the oxygen atom is generally favored. acs.org The resulting activated intermediate is then susceptible to nucleophilic attack by water, leading to a dihydrofuranol intermediate. Further protonation and ring-opening yield an unsaturated 1,4-dicarbonyl compound. acs.orgrsc.orgresearchgate.net The substituents on the furan ring significantly influence the rate and outcome of this process. rsc.orgresearchgate.net For Furan, 2-butyl-5-(4-methoxyphenyl)-, acid-catalyzed hydrolysis would be expected to produce a 1,4-diketone derivative.

Oxidative Ring-Opening: Oxidation of furans provides another pathway for decyclization. Reaction with singlet oxygen (¹O₂), for instance, can lead to a [4+2] cycloaddition to form an unstable endoperoxide. nih.govacs.org This intermediate can then rearrange to various products, including unsaturated 1,4-dicarbonyl compounds or other oxidized heterocycles like 5-hydroxy-2(5H)-furanones. acs.orgacs.orgacs.org The specific outcome depends on the reaction conditions and the nature of the furan substituents.

Functionalization of Side Chains

The substituents on the furan ring also present opportunities for further chemical modification.

Butyl Side Chain: The n-butyl group is a saturated alkyl chain and is generally less reactive. Functionalization would typically require free-radical conditions, such as radical halogenation, to introduce a functional group. However, such reactions often lack high selectivity.

4-Methoxyphenyl Side Chain: In contrast, the 4-methoxyphenyl side chain is readily functionalized via electrophilic aromatic substitution. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. youtube.com Since the para position is occupied by the furan ring, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5' of the phenyl ring). This allows for a range of modifications, such as nitration, halogenation, and Friedel-Crafts reactions, to be performed selectively on the phenyl ring without affecting the furan core, provided that mild conditions are used to avoid furan ring degradation.

Table 3: Potential Side-Chain Functionalization Reactions

| Side Chain | Reagent/Reaction Type | Expected Product Position |

|---|---|---|

| 4-Methoxyphenyl | HNO₃ / H₂SO₄ (Nitration) | 3'-Nitro or 3',5'-Dinitro |

| 4-Methoxyphenyl | Br₂ / FeBr₃ (Bromination) | 3'-Bromo |

| 4-Methoxyphenyl | RCOCl / AlCl₃ (Acylation) | 3'-Acyl |

Reactions at the Butyl Substituent

The n-butyl group, being a simple alkyl chain, is generally unreactive. However, the methylene (B1212753) group directly attached to the furan ring (the "benzylic-like" position) exhibits enhanced reactivity due to the ability of the furan ring to stabilize radical and cationic intermediates.

One of the primary reactions expected at this position is oxidation . Under the influence of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic-like carbon of the butyl group can be oxidized. libretexts.orgyoutube.com Depending on the reaction conditions, this can lead to the formation of a ketone or, with more vigorous oxidation, cleavage of the butyl chain to yield a carboxylic acid. For instance, treatment of alkylarenes with strong oxidizing agents typically results in the formation of a benzoic acid, provided a benzylic hydrogen is present. libretexts.org

Table 1: Potential Oxidation Products of the Butyl Substituent

| Oxidizing Agent | Potential Product |

| Mild Oxidants (e.g., PCC) | 1-(5-(4-methoxyphenyl)furan-2-yl)butan-1-one |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 5-(4-methoxyphenyl)furan-2-carboxylic acid |

Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, is another characteristic reaction at the benzylic-like position. This would selectively introduce a bromine atom at the carbon adjacent to the furan ring, creating a versatile intermediate for further functionalization. masterorganicchemistry.com

Reactions at the 4-Methoxyphenyl Substituent

The 4-methoxyphenyl group is susceptible to two main types of reactions: electrophilic substitution on the aromatic ring and cleavage of the methyl ether.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution . msu.edu Given that the para position is occupied by the furan ring, electrophiles would be directed to the positions ortho to the methoxy group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to occur at these positions under appropriate conditions. youtube.com For example, bromination with Br₂ in acetic acid or nitration with a mixture of nitric and sulfuric acid would introduce the respective electrophile onto the phenyl ring. youtube.com

Ether cleavage of the methoxy group can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.orgopenstax.org This reaction would convert the 4-methoxyphenyl group into a 4-hydroxyphenyl substituent, yielding 4-(5-butylfuran-2-yl)phenol. This transformation can be useful for introducing a phenolic hydroxyl group, which can then be used for further derivatization.

C-H Functionalization Strategies

Direct functionalization of the C-H bonds on the furan ring is a powerful tool for the synthesis of more complex molecules. For 2,5-disubstituted furans like the title compound, the remaining C-H bonds are at the 3- and 4-positions. These positions are generally less reactive towards classical electrophilic substitution compared to the 2- and 5-positions in unsubstituted furan. nih.govwho.int

However, modern transition-metal-catalyzed C-H activation provides pathways to functionalize these positions. Palladium and rhodium catalysts are particularly effective for the C-H arylation, alkenylation, and alkylation of furan derivatives. nih.govnih.gov For instance, palladium-catalyzed direct arylation reactions have been successfully applied to various furan derivatives, allowing for the formation of C-C bonds at specific positions. acs.org Rhodium(III) catalysts have also been shown to effectively catalyze the C-H functionalization of furans. nih.govnih.govescholarship.org These methods often employ a directing group to control the regioselectivity of the reaction. In the absence of a directing group on the furan itself, the inherent electronic properties and steric environment of the molecule would influence the site of functionalization. It is plausible that C-H activation could be directed to the C3 or C4 position, or potentially at one of the C-H bonds on the phenyl ring ortho to the methoxy group.

Mechanistic Investigations of Key Reactions

Proposed Reaction Mechanisms for Synthesis and Transformation

The most common and direct method for the synthesis of 2,5-disubstituted furans is the Paal-Knorr synthesis . wikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the synthesis of Furan, 2-butyl-5-(4-methoxyphenyl)-, the required precursor would be 1-(4-methoxyphenyl)octane-1,4-dione .

The proposed mechanism for the Paal-Knorr synthesis of Furan, 2-butyl-5-(4-methoxyphenyl)- is as follows:

Protonation of a Carbonyl: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst. Protonation of the carbonyl group attached to the 4-methoxyphenyl ring is likely favored due to the electron-donating nature of the methoxy group, which can stabilize the resulting positive charge.

Enolization: The other carbonyl group undergoes tautomerization to its enol form.

Intramolecular Nucleophilic Attack: The enol oxygen acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate. This ring-closing step is generally considered the rate-determining step of the reaction. alfa-chemistry.com

Dehydration: The cyclic hemiacetal then undergoes two successive dehydration steps, facilitated by the acidic conditions, to eliminate two molecules of water and form the aromatic furan ring. wikipedia.orgrsc.org

The substituents on the 1,4-dicarbonyl precursor can influence the rate of the reaction. The electron-donating methoxy group on the phenyl ring can affect the rate of cyclization. Studies on the Paal-Knorr pyrrole (B145914) synthesis, a related reaction, have shown that a methoxy group can have a negative effect on the cyclization rate. organic-chemistry.org

Transformations of the synthesized furan would follow established mechanisms. For example, electrophilic substitution on the 4-methoxyphenyl ring would proceed via a standard arenium ion intermediate. The oxidation of the butyl side chain would likely involve a radical mechanism, initiated by the abstraction of a benzylic-like hydrogen atom. masterorganicchemistry.com

Computational and Theoretical Investigations of Furan, 2 Butyl 5 4 Methoxyphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide valuable insights into the behavior of compounds like Furan (B31954), 2-butyl-5-(4-methoxyphenyl)-.

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the molecular structure and properties of organic compounds, offering a balance between accuracy and computational cost. nih.gov For furan derivatives, DFT calculations have been successfully used to determine their molecular structures, vibrational frequencies, and electronic properties. globalresearchonline.net

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. For Furan, 2-butyl-5-(4-methoxyphenyl)- , this would involve determining the preferred orientation of the butyl and 4-methoxyphenyl (B3050149) groups relative to the furan ring.

Furanoside rings, which are structurally related to the furan core of the target molecule, are known for their flexibility and can adopt a wide range of conformations. nih.gov The conformational preferences of substituted furans are influenced by factors such as intramolecular hydrogen bonding and solvent polarity. nih.gov In the case of Furan, 2-butyl-5-(4-methoxyphenyl)- , the rotation around the single bonds connecting the furan ring to the butyl and methoxyphenyl substituents would be the primary focus of conformational analysis. The butyl group, being flexible, can adopt various staggered conformations. The orientation of the 4-methoxyphenyl group relative to the furan ring will be governed by steric hindrance and electronic interactions between the two aromatic systems. It is expected that the most stable conformer will have a non-planar arrangement to minimize steric clashes between the substituents.

Table 1: Representative Optimized Geometrical Parameters for Furan and its Derivatives (Calculated at the B3LYP/cc-pVTZ level)

| Parameter | Furan globalresearchonline.net | 2-Methylfuran globalresearchonline.net | 2,5-Dimethylfuran (B142691) globalresearchonline.net |

| C2-O1-C5 Bond Angle (°) | 106.6 | 107.5 | 108.4 |

Note: This table provides an example of how substituents can influence the geometry of the furan ring, based on data for simpler molecules. Similar trends would be expected for Furan, 2-butyl-5-(4-methoxyphenyl)-.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the identification and characterization of the compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

For furan and its derivatives, characteristic vibrational modes include C-H stretching, C-C and C=C stretching within the furan ring, and ring breathing modes. globalresearchonline.netnih.gov The presence of the butyl and 4-methoxyphenyl groups in Furan, 2-butyl-5-(4-methoxyphenyl)- would introduce additional vibrational modes corresponding to the C-H stretching and bending of the alkyl chain and the aromatic ring vibrations of the methoxyphenyl group. The calculated vibrational spectra of furan and its derivatives have shown good agreement with experimental data. researchgate.netresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Furan

| Vibrational Mode | Calculated Frequency (B3LYP/6-311+G*) researchgate.net |

| Symmetric CH stretch | 3163 |

| Asymmetric CH stretch | 3145 |

| Ring stretch | 1585 |

| Ring stretch | 1489 |

| CH in-plane bend | 1184 |

| CH out-of-plane bend | 871 |

Note: This table shows representative vibrational frequencies for the basic furan structure. The spectrum of Furan, 2-butyl-5-(4-methoxyphenyl)- would be significantly more complex due to the additional substituents.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. aimspress.com

In furan, the HOMO and LUMO are π-type orbitals distributed across the ring. researchgate.netresearchgate.net For Furan, 2-butyl-5-(4-methoxyphenyl)- , it is expected that the HOMO would be located primarily on the electron-rich furan ring and the methoxyphenyl group, while the LUMO would also be distributed over the aromatic systems. The butyl group, being an alkyl substituent, would have a smaller contribution to the frontier orbitals. The energy gap is expected to be influenced by the electronic nature of the substituents.

Table 3: Representative HOMO-LUMO Energies (eV) for Furan and a Substituted Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Furan | -6.4 | 1.9 | 8.3 |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.83 | -1.45 | 5.38 |

Note: This table illustrates the effect of substitution on the frontier orbital energies of a heterocyclic compound. The values for Furan, 2-butyl-5-(4-methoxyphenyl)- would be specific to its unique structure.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. scilit.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For Furan, 2-butyl-5-(4-methoxyphenyl)- , the MEP map would likely show negative potential around the oxygen atom of the furan ring and the oxygen of the methoxy (B1213986) group, making these sites susceptible to interactions with electrophiles. The hydrogen atoms of the furan ring and the butyl group would likely exhibit positive potential. The aromatic rings will also show regions of negative potential above and below the plane of the rings. The MEP of 3-methoxy flavone (B191248) derivatives has been shown to correlate with their biological activity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can also be used to predict various spectroscopic properties, which can aid in the structural elucidation of new compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. globalresearchonline.net For Furan, 2-butyl-5-(4-methoxyphenyl)- , calculations would predict the ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons on the furan and methoxyphenyl rings would be influenced by the electronic effects of the substituents.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). globalresearchonline.net The UV-Vis spectrum of furan and its simple derivatives typically shows a strong absorption band corresponding to a π→π* transition. globalresearchonline.netresearchgate.net For Furan, 2-butyl-5-(4-methoxyphenyl)- , the extended conjugation between the furan and methoxyphenyl rings is expected to result in a bathochromic (red) shift of the absorption maximum compared to unsubstituted furan.

Table 4: Representative Predicted Spectroscopic Data for Furan Derivatives

| Property | Furan globalresearchonline.net | 2-Methylfuran globalresearchonline.net |

| Calculated ¹H NMR (ppm, relative to TMS) | C2-H: 7.45, C3-H: 6.38 | C3-H: 6.25, C4-H: 6.05, C5-H: 7.21 |

| Calculated UV-Vis λmax (nm, in ethanol) | 208 | 216 |

Note: This table presents calculated spectroscopic data for simpler furan derivatives to illustrate the type of information that can be obtained from computational predictions.

Reaction Pathway Modeling

Computational chemistry provides powerful tools to model chemical reactions, offering a microscopic view of how reactants transform into products. For a molecule like Furan, 2-butyl-5-(4-methoxyphenyl)-, this can elucidate its formation mechanisms and reactivity.

The synthesis of substituted furans can proceed through various routes, one of which is the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis. organic-chemistry.org Computational modeling of such a reaction for Furan, 2-butyl-5-(4-methoxyphenyl)- would involve identifying the key intermediates and transition states along the reaction coordinate.

Transition State Theory is fundamental to this analysis. A transition state is a specific configuration along the reaction path that represents the highest energy barrier reactants must overcome to become products. Computationally, this is a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. mdpi.com

For a hypothetical reaction pathway for the synthesis of Furan, 2-butyl-5-(4-methoxyphenyl)-, the following data table illustrates the type of information that would be generated.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| TS1 | First Transition State | +25.3 |

| Intermediate | Cyclized intermediate | -5.2 |

| TS2 | Second Transition State (Dehydration) | +15.8 |

| Products | Furan, 2-butyl-5-(4-methoxyphenyl)- | -20.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational simulations can provide a step-by-step depiction of a reaction mechanism. For instance, in the gold-catalyzed isomerization of alkynyl epoxides to form substituted furans, computational studies have elucidated the entire reaction profile, including the initial coordination of the catalyst, ring-opening of the epoxide, subsequent ring-closure to form the furan ring, and catalyst regeneration. maxapress.com Such simulations can reveal the role of the catalyst and the solvent in the reaction.

For Furan, 2-butyl-5-(4-methoxyphenyl)-, mechanistic probing could explore different potential synthetic routes, such as the Paal-Knorr synthesis or a Suzuki coupling-based strategy. By comparing the calculated energy barriers for each proposed mechanism, the most likely reaction pathway can be identified. These simulations can also shed light on the regioselectivity and stereoselectivity of a reaction.

Advanced Computational Studies

Beyond reaction mechanisms, computational chemistry can predict various molecular properties of Furan, 2-butyl-5-(4-methoxyphenyl)-.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The key parameters are the polarizability (α) and the first hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.netresearchgate.netnih.gov The presence of an electron-donating group (like the methoxy group) and an electron-withdrawing group connected by a π-conjugated system (the furan and phenyl rings) can lead to significant NLO responses. In Furan, 2-butyl-5-(4-methoxyphenyl)-, the methoxyphenyl group acts as a good electron donor, and the furan ring can act as a π-bridge.

The calculation of NLO properties is typically performed using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The results would indicate the potential of this compound for NLO applications.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 250 |

| First Hyperpolarizability (β) | 1200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational methods can be used to calculate various thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). mdpi.comnih.govresearchgate.net These values are crucial for understanding the stability of a compound and its equilibrium behavior in chemical reactions.

These properties are typically calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from a DFT calculation. The accuracy of these calculations depends on the level of theory and the basis set used. Such data is valuable for chemical engineers in process design and optimization.

| Thermodynamic Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -55.2 kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -15.8 kcal/mol |

| Entropy (S°) | 120.5 cal/mol·K |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications and Functionalization Potential of Furan, 2 Butyl 5 4 Methoxyphenyl

Role in the Synthesis of Complex Organic Molecules

The furan (B31954) ring is a well-established building block in organic synthesis, prized for its unique reactivity and ability to be converted into a variety of other functionalities. numberanalytics.com The presence of the butyl and 4-methoxyphenyl (B3050149) substituents on the furan core of "Furan, 2-butyl-5-(4-methoxyphenyl)-" would influence its reactivity and could be exploited in the synthesis of more complex molecular architectures.

Building Block for Heterocyclic Compounds

Substituted furans are frequently employed as precursors in the synthesis of other heterocyclic systems. The furan ring can undergo a variety of transformations, including cycloaddition reactions and ring-opening/recyclization cascades, to afford different heterocycles. For instance, furan derivatives can be converted to pyridazines, oxazines, and other complex polycyclic systems. The specific substitution pattern of "Furan, 2-butyl-5-(4-methoxyphenyl)-" could direct these transformations to yield unique and potentially bioactive molecules. While no specific examples of this compound being used in this manner are documented, the general principle is well-supported in the chemical literature for other furan derivatives. nih.govpensoft.net

Precursor for Advanced Chemical Scaffolds

The furan nucleus within "Furan, 2-butyl-5-(4-methoxyphenyl)-" can be considered a latent 1,4-dicarbonyl compound, which can be unmasked under certain reaction conditions. This property is highly valuable in the synthesis of complex carbocyclic and heterocyclic scaffolds. The Diels-Alder reaction, a cornerstone of organic synthesis, is a prime example where the furan ring can act as a diene. The electron-donating nature of the ether oxygen in the furan ring and the methoxy (B1213986) group on the phenyl ring would likely influence the stereochemical and regiochemical outcome of such reactions. Although no studies have been published on the use of "Furan, 2-butyl-5-(4-methoxyphenyl)-" as a precursor for advanced chemical scaffolds, its structure suggests it could be a valuable starting material for creating diverse molecular frameworks.

Potential in Materials Science

Furan-based compounds have garnered significant interest in materials science due to their renewable origins and the unique properties they can impart to polymers and other materials. nih.govmdpi.com The aromatic and electron-rich nature of the furan ring, combined with the specific substituents in "Furan, 2-butyl-5-(4-methoxyphenyl)-", suggests potential applications in this field.

Optoelectronic Materials

There is a significant body of research on furan-containing conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials often feature alternating electron-rich (like furan) and electron-poor units to tune their electronic properties. A novel conjugated aromatic poly{(2,5-diyl furan) (benzylidene)} has been synthesized and shown to have an optical band gap of 2.2 eV. researchgate.net While the specific optoelectronic properties of "Furan, 2-butyl-5-(4-methoxyphenyl)-" have not been investigated, its structure, which includes a conjugated system of the furan and phenyl rings, is a common motif in organic electronic materials. The methoxy group, being an electron-donating group, would likely influence the photophysical properties of any derived materials.

Precursors for Polymer Synthesis (e.g., Furan-Based Polyesters)

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan, is a well-known bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. nih.gov While "Furan, 2-butyl-5-(4-methoxyphenyl)-" is not a dicarboxylic acid, the furan ring itself is a key component that imparts desirable properties to these polymers. It is conceivable that this compound could be functionalized to create novel monomers for polymerization. For example, electrophilic substitution reactions on the furan ring could introduce handles for polymerization. The butyl and methoxyphenyl groups would act as side chains on the resulting polymer, influencing its solubility, thermal properties, and processability.

Catalytic Applications and Catalyst Development

Role in Organic Transformations

There is no available research detailing the specific role of Furan, 2-butyl-5-(4-methoxyphenyl)- as a reactant, intermediate, or product in specific organic transformations. The reactivity of the furan ring, in general, allows for various transformations such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org The butyl and 4-methoxyphenyl substituents would influence the regioselectivity and reactivity of the furan core in such transformations. For instance, the electron-donating nature of the 4-methoxyphenyl group could activate the furan ring towards electrophilic attack. However, without specific studies on this compound, any discussion of its role remains speculative and based on the general behavior of other substituted furans.

Design of Furan-Containing Catalytic Systems

Similarly, there is no information available on the use of Furan, 2-butyl-5-(4-methoxyphenyl)- in the design of catalytic systems. While furan-containing ligands have been utilized in catalysis, and the development of catalysts from biomass-derived furans is an active area of research, the specific incorporation of the 2-butyl-5-(4-methoxyphenyl)furan moiety into a catalyst has not been reported. rsc.orgrsc.org The design of such a system would involve functionalizing the furan ring or its substituents to coordinate with a metal center, but no such research has been published for this compound.

Q & A

Q. What are the common synthetic routes for 2-butyl-5-(4-methoxyphenyl)furan?

Q. How can regioselectivity be controlled in Pd-catalyzed C–H arylation of 2-butylfuran derivatives?

Regioselectivity depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) increase C–H bond acidity, favoring arylation at electron-deficient positions. For example, 2-butyl-5-(2,4-difluorophenyl)furan undergoes arylation at the C–H bond flanked by fluorine atoms .

- Temperature and Catalyst : Higher temperatures (150°C) and bulky ligands (dppb) enhance selectivity for sterically accessible positions.

- Substrate Design : Pre-functionalized furans with directing groups (e.g., methylpyrrole) can guide arylation to specific sites .

Q. How do computational models aid in understanding structure-activity relationships (SAR) for this compound?

- Comparative Molecular Field Analysis (CoMFA) : Predicts bioactivity by correlating electrostatic/hydrophobic fields with inhibitory activity. For example, substituents at the methoxyphenyl group (e.g., H-bond donors) enhance binding to biological targets .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity in catalytic systems .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling methods?

Discrepancies arise from:

- Catalyst Efficiency : Pd-NHC 8 outperforms 7 due to faster oxidative addition/reductive elimination kinetics .

- Reaction Optimization : Extended reaction times (21 hours vs. 1 hour) and incremental temperature increases (e.g., 80°C → 110°C) improve yields by 13–27% .

- Byproduct Analysis : GC-MS or HPLC identifies side products (e.g., regioisomers), guiding purification protocols .

Applications in Academic Research

Q. How is this compound applied in materials science?

As a π-conjugated building block, it is used in:

- Organic Electronics : Incorporation into heteroaryl triads (e.g., 2-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1-methylpyrrole) enhances charge transport in organic semiconductors .

- Luminescent Materials : Methoxyphenyl-furan hybrids exhibit tunable emission properties for OLEDs .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general furan safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste Disposal : Neutralize with aqueous base before disposal to mitigate flammability risks .

Methodological Challenges and Solutions

Q. What are the limitations of X-ray crystallography for structural analysis?

- Crystal Quality : Poorly diffracting crystals require iterative recrystallization (e.g., from methanol/water mixtures) .

- Twinned Data : SHELXL refinement tools (TWIN/BASF commands) resolve overlapping reflections in twinned crystals .

Q. How to validate synthetic routes for reproducibility?

- Control Experiments : Replicate reactions under inert atmospheres (Ar/N₂) to exclude oxygen/moisture interference.

- Scale-Up Trials : Gradual scaling (mg → g) identifies mass transfer limitations in Pd-catalyzed systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.